molecular formula C12H17NO3 B13604499 2-(2,3-Dimethoxyphenyl)morpholine

2-(2,3-Dimethoxyphenyl)morpholine

Cat. No.: B13604499
M. Wt: 223.27 g/mol
InChI Key: XLNKEVDATLYCQT-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)morpholine is a morpholine derivative featuring a phenyl ring substituted with methoxy groups at the 2- and 3-positions. The 2,3-dimethoxyphenyl group introduces steric and electronic effects that influence the compound’s physicochemical properties, solubility, and interactions with biological targets.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)morpholine

InChI

InChI=1S/C12H17NO3/c1-14-10-5-3-4-9(12(10)15-2)11-8-13-6-7-16-11/h3-5,11,13H,6-8H2,1-2H3

InChI Key

XLNKEVDATLYCQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CNCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxyphenyl)morpholine typically involves the reaction of 2,3-dimethoxybenzaldehyde with morpholine in the presence of a suitable catalyst. One common method is the reductive amination of 2,3-dimethoxybenzaldehyde with morpholine using sodium triacetoxyborohydride as the reducing agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 2-(2,3-Dimethoxyphenyl)morpholine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 2-(2,3-Dimethoxyphenyl)morpholine.

    Reduction: Secondary amines derived from the reduction of the morpholine ring.

    Substitution: Various substituted derivatives on the phenyl ring.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with serotonin receptors, modulating neurotransmitter release and affecting mood and behavior .

Comparison with Similar Compounds

Structural and Substituent Effects

The position and number of methoxy groups on the phenyl ring significantly impact molecular properties. Below is a comparative analysis with key analogs:

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Features References
2-(2,3-Dimethoxyphenyl)morpholine 2,3-dimethoxy C₁₂H₁₇NO₃ 223.27 Ortho-dimethoxy substituents induce steric hindrance; potential H-bonding sites. Inferred
2-(3,5-Dimethoxyphenyl)morpholine 3,5-dimethoxy C₁₂H₁₇NO₃ 223.27 Para-substitution reduces steric effects; symmetrical electronic distribution.
4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine 3-methoxy, 2-fluoro C₁₂H₁₅FNO₂ 224.25 Fluorine enhances electronegativity; altered bioavailability vs. methoxy.
2-(3,4-Dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one 3,4-dimethoxy C₁₈H₁₇N₃O₃ 335.35 Non-morpholine core; dimethoxy groups may enhance π-π stacking in binding.
3-MeO-PCMo (4-[1-(3-methoxyphenyl)cyclohexyl]morpholine) 3-methoxy C₁₈H₂₅NO₂ 299.40 Bulky cyclohexyl linker; single methoxy group limits steric effects.

Key Observations:

  • Electronic Effects : Symmetrical 3,5-dimethoxy substitution (as in 2-(3,5-dimethoxyphenyl)morpholine) allows for balanced electron donation, whereas 2,3-dimethoxy may create localized electron-rich regions.

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